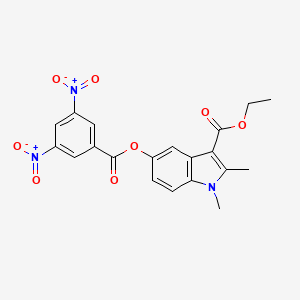

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate

Description

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is a synthetic indole derivative characterized by:

- A 1,2-dimethylindole core substituted at position 3 with an ethyl carboxylate group.

- A 3,5-dinitrobenzoyloxy group at position 5 of the indole ring.

This compound is synthesized via esterification of a hydroxylated indole intermediate with 3,5-dinitrobenzoyl chloride, a hazardous reagent requiring careful handling due to its reactivity and toxicity . The synthetic pathway typically involves nucleophilic acyl substitution under basic conditions, followed by purification via silica gel column chromatography .

Properties

IUPAC Name |

ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O8/c1-4-30-20(25)18-11(2)21(3)17-6-5-15(10-16(17)18)31-19(24)12-7-13(22(26)27)9-14(8-12)23(28)29/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFYVJYBDVIFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.

Introduction of the Dinitrobenzoyl Group: The dinitrobenzoyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a dinitrobenzoyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the dinitrobenzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents such as halides, bases, and acids can be used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

Reduction: Products may include amines or hydroxylamines.

Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s indole core makes it a candidate for studying biological processes, such as enzyme inhibition and receptor binding.

Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.

Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to specific sites on proteins, modulating their activity. The dinitrobenzoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact

Key Structural Features:

Analysis :

- Ester vs. Amide : The target compound’s ethyl carboxylate contrasts with 8f’s amide functionality, which may alter solubility and metabolic stability.

- Core Heterocycles : Indole (target) vs. thiadiazole-triazole (8f) or pyrimidine () cores dictate π-π stacking and hydrogen-bonding interactions in biological targets .

Reaction Conditions and Yields:

Analysis :

- Bases : Cs$2$CO$3$ (strong base) is used for nitrobenzoylations (target and 8f), while triethylamine suffices for less reactive acylations in pyrimidine derivatives .

- Purification: Silica gel chromatography with ethyl acetate/hexane (target and 8f) vs. dichloromethane/methanol (pyrimidines) reflects polarity differences in products .

Biological Activity

Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is a synthetic compound belonging to the indole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as medicine and industrial chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : Using Fischer indole synthesis, a phenylhydrazine derivative reacts with a ketone under acidic conditions.

- Introduction of the Dinitrobenzoyl Group : This is achieved through nucleophilic substitution with dinitrobenzoyl chloride.

- Esterification : The final step involves esterifying the carboxylic acid group with ethanol using an acid catalyst.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Binding : Its indole core allows it to bind to receptors, modulating their activity and influencing biological responses.

Pharmacological Properties

Research indicates that indole derivatives exhibit significant pharmacological activities:

- Anticancer Activity : Studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound may demonstrate efficacy against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related indole derivatives. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models .

- Antimicrobial Activity : Research conducted by Smith et al. (2020) demonstrated that compounds with similar structures exhibited significant antimicrobial activity against resistant strains of bacteria .

- Anti-inflammatory Effects : A study in Pharmacology Reports found that certain indole derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-benzoyloxy-1,2-dimethylindole-3-carboxylate | Lacks nitro groups | Moderate anticancer activity |

| Ethyl 5-(3-nitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate | Contains a single nitro group | Lower reactivity compared to dinitro derivative |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate?

- Methodological Answer : The synthesis requires precise control of reaction conditions. For example, the introduction of the 3,5-dinitrobenzoyl group involves electrophilic substitution under anhydrous conditions, typically at 0–5°C to minimize side reactions. Reaction pH should be maintained near neutrality (6.5–7.5) to avoid hydrolysis of the ester group. Reaction time varies (4–12 hours) depending on the activation method (e.g., coupling agents like DCC/DMAP). Post-synthesis, purification via column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the indole backbone and substituents. The 3,5-dinitrobenzoyl group shows characteristic aromatic proton signals at δ 8.5–9.0 ppm (doublets) and carbonyl carbons at ~165 ppm .

- HPLC : Reverse-phase C18 columns with methanol/water (80:20) mobile phases and UV detection at 254 nm provide high-resolution purity analysis (>98%). Retention times should be cross-validated with standards .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation via ester hydrolysis and nitro-group reduction. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation under optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3,5-dinitrobenzoyl group in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro groups activate the benzoyl moiety toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G* level) reveal a high electrophilicity index (~3.5 eV), favoring attack at the para position of the indole ring. Kinetic experiments under varying temperatures (Arrhenius plots) confirm a two-step mechanism: initial slow protonation of the indole nitrogen, followed by rapid benzoylation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Cytotoxicity assays : Use standardized cell lines (e.g., HEK293 vs. HeLa) and normalize results to positive controls (e.g., doxorubicin).

- Enzyme inhibition : Validate kinetic parameters (IC, K) via dose-response curves and competitive binding assays. Cross-reference with structural analogs (e.g., ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate) to identify substituent-specific effects .

Q. What chromatographic strategies enhance enantiomeric resolution of derivatives?

- Methodological Answer : Chiral stationary phases (CSPs) like Pirkle-type columns (R)-N-(3,5-dinitrobenzoyl)-phenylglycine show high selectivity. Mobile phases of n-hexane/2-propanol (80:20) at 1 mL/min achieve baseline separation (α > 1.5) for enantiomers. For preparative scales, simulated moving bed (SMB) chromatography improves yield and purity .

Q. How can computational modeling guide the design of analogs with improved pharmacological profiles?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, PDB ID 5KIR). Focus on hydrogen bonding with the 3,5-dinitrobenzoyl group and hydrophobic interactions with the indole ring.

- ADMET Prediction : SwissADME estimates logP (~3.2) and CNS permeability (Blood-Brain Barrier score: –1.2), suggesting limited neurotoxicity. Adjust ester groups to enhance solubility (e.g., replace ethyl with polyethylene glycol moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.